molecular formula C10H12O B1200059 1,2,3,4-Tetrahydro-2-naphthol CAS No. 530-91-6

1,2,3,4-Tetrahydro-2-naphthol

Cat. No. B1200059
CAS RN: 530-91-6
M. Wt: 148.2 g/mol
InChI Key: JWQYZECMEPOAPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-2-naphthol involves several chemical reactions, starting from basic naphthalene derivatives. One method involves photoinduced electrocyclization and dehydrogenation reactions, highlighting the compound's complex synthesis pathways and the importance of precise conditions for its production (Yamamoto et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-2-naphthol and its derivatives plays a critical role in its fluorescence properties. Studies have shown that its fluorescence properties change significantly in the presence of beta-cyclodextrin, indicating a complex interaction with its environment (Wu & Hurtubise, 1993).

Chemical Reactions and Properties

1,2,3,4-Tetrahydro-2-naphthol undergoes various chemical reactions, indicating a rich chemistry. For example, its interaction with sulfoxonium ylides under Rh(III)-catalyzed conditions results in efficient synthesis of 1-naphthols, showcasing its versatility in organic synthesis (Xu et al., 2017).

Physical Properties Analysis

The physical properties of 1,2,3,4-Tetrahydro-2-naphthol, such as its fluorescence in different solvents, have been extensively studied. The fluorescence properties are influenced by the solvent environment, which has implications for its applications in chemical sensing and materials science (Wu & Hurtubise, 1993).

Chemical Properties Analysis

The chemical properties of 1,2,3,4-Tetrahydro-2-naphthol, including its reactivity and interactions with other chemical entities, are crucial for its applications in organic synthesis and materials science. For instance, its ability to undergo electrochemical synthesis with alkynes and dicarbonyl compounds to produce 1-naphthols highlights its potential in synthesizing complex organic molecules with significant biological and material applications (He et al., 2019).

Scientific Research Applications

  • Fluorescence Properties : A study by Wu and Hurtubise (1993) explored the fluorescence properties of 1-naphthol, 2-naphthol, and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents both with and without beta-cyclodextrin. They found that the fluorescence intensity of 1,2,3,4-tetrahydronaphthol decreased with an increase in the amount of beta-cyclodextrin (Wu & Hurtubise, 1993).

  • Organic Synthesis : Strada et al. (2019) utilized 1,2,3,4-tetrahydro-2-naphthol in the acid-catalyzed formation of C–C and C–S bonds, exploiting the behavior of 2-naphthol and 7-bromo-2-naphthol as organic photoacids in the synthesis of benzyl sulfides and polycyclic amines (Strada et al., 2019).

  • Chiral Ligands in Asymmetric Synthesis : MacLeod, Reckling, and Li (2010) examined the effects of modifications on 1-(1,2,3,4-tetrahydro-isoquinolin-1-yl)-naphthalen-2-ol (THIQNOL) chiral ligands for the asymmetric addition of diethylzinc to aldehydes. They found that certain modifications could lead to better enantioselectivities in these reactions (MacLeod, Reckling, & Li, 2010).

  • Chemical Oxidation Studies : Hanaya, Awano, and Kudo (1978) studied the chromium(VI) oxide oxidation of epimeric 1,2,3,4-tetrahydro-1-naphthols, providing insights into the oxidation rates of various substituted compounds (Hanaya, Awano, & Kudo, 1978).

  • N-Alkylation Reactions : Sas, Szatmári, and Fülöp (2015) explored the selective N-alkylation of isoquinolines, benzazepines, and thienopyridines with aromatic aldehydes and naphthols, including 1,2,3,4-tetrahydroisoquinoline (Sas, Szatmári, & Fülöp, 2015).

Safety And Hazards

1,2,3,4-Tetrahydro-2-naphthol is harmful if swallowed or inhaled . It causes serious eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ol
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InChI

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQYZECMEPOAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870589
Record name 2-Hydroxytetralin
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Molecular Weight

148.20 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Tetralol
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Boiling Point

140 °C @ 12 MM HG
Record name 2-HYDROXYTETRALIN
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Product Name

1,2,3,4-Tetrahydro-2-naphthol

Color/Form

LIQUID

CAS RN

530-91-6
Record name 1,2,3,4-Tetrahydro-2-naphthalenol
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Record name 1,2,3,4-tetrahydronaphthalen-2-ol
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Record name 2-HYDROXYTETRALIN
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Melting Point

15.5 °C
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Synthesis routes and methods I

Procedure details

The thus-obtained metal complex (1.5 mM) was dispersed as a catalyst in water. Tetralin (15 mM) was dispersed therein as a reaction substrate, and the mixture was shaked in an atmosphere of oxygen at 1 atmospheric pressure to produce tetralol and tetralone. After 24 hours, concentration of tetralin was decreased to 30 % or less based on the initial concentration.
[Compound]
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

(1S, 2R)-(+)-Norephedrine (7.78 g, 51 mmol), toluene (150 mL), and trimethylboroxine (4.8 mL) were combined at ambient temperature and stirred for 5 days. Water, toluene and excess boroxine were distilled off until about 70 mL volume remained. The reaction was chased with toluene (3×90 mL), and the remainder of toluene removed under vacuum to afford the oxazaborolidine as a pale yellow oil (8.71 g, 98%). 1H NMR (C6D6)δ; 7.36-6.98 (m, 5H), 5.33(d, J=8 Hz, 1H), 3.43 (dq, J=8 Hz, J=6 Hz 1H), 2.72 (bs, 1H), 0.37 (s, 3H), 0.36(d, J=6 Hz, 3H). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from norephedrine (218 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give 3.16 g (80% ee) of the (S) tetralol as a colorless oil.
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
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0 (± 1) mol
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reactant
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218 mg
Type
reactant
Reaction Step Three
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7 mL
Type
reactant
Reaction Step Four
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80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Preparation of the Compound of Formula (II) wherein R1 is CH3 ##STR12## Cis, exo-3-amino-2-hydroxybornane (1.0 g, 5.9 mmol), toluene (18 mL), and trimethylboroxine (0.56 mL) were combined at ambient temperature and stirred for 16 hr. Water, toluene and excess boroxine were distilled off until about 8 mL volume remained. The reaction was chased with toluene (3×11 mL), and the remainder of toluene removed under vacuum to afford the oxazaborolidine as a pale yellow oil (1.10 g, 98%). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from cis, exo-3-amino-2-hydroxybornane (228 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol as a colorless oil 3.16 g (90% ee).
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
exo-3-amino-2-hydroxybornane
Quantity
228 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

(1R, 2S)-2-tert-butyl-2-aminophenylethanol (1.0 g, 5.2 mmol), toluene (16 mL), and trimethylboroxine (0.50 mL) were combined at ambient temperature and stirred for 16 hr. Water, toluene and excess boroxine were distilled off until about 8 mL volume remained. The reaction was chased with toluene (3×10 mL), and the remainder of toluene removed under vacuum to afford to oxazaborolidine as a pale yellow oil (1.10 g, 98%). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from (1R, 2S)-2-tert-butyl-2-aminophenylethanol (228 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents were stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol as a colorless oil 3.1 g (90% ee).
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
(1R, 2S)-2-tert-butyl-2-aminophenylethanol
Quantity
228 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

In situ Preparation of the Compound of Formula (II) wherein R1 is ##STR10## Borane methylsulfide complex (neat, ~10M, 1.4 mL, 14 mmol) was added to a solution of cis, exo-3-amino-2-hydroxybornane [J. Chem. Soc. (C) 49 1970] (169 mg, 1 mmol) in THF (70 mL) at ambient temperature and stirred for 16 hrs. α-Tetralone (2.92 g, 19.7 mmol) as a solution in THF (10 mL) was added to the preceding solution over 1 hr, stirred for 15 min after addition was completed, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs, the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (60 mL), and washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol 2.89 g (97% yield) 84% ee.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
exo-3-amino-2-hydroxybornane
Quantity
169 mg
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 2
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 3
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 4
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 5
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 6
1,2,3,4-Tetrahydro-2-naphthol

Citations

For This Compound
141
Citations
K Drandarov, IM Hais - Journal of Chromatography A, 1993 - Elsevier
The separation of 29 isomer pairs, namely three pairs of 5- and/or 8-substituted 1,2,3,4-tetrahydronaphthols, one pair of naphthalene derivatives (naphthalene-1,7-diol and naphthalene-…
Number of citations: 4 www.sciencedirect.com
BC McKusick - Journal of the American Chemical Society, 1948 - ACS Publications
Completely substituted allyl ethers of erythritol, xylitol, arabitdl, dulcitol, talitol and iditol were prepared. With the increase of the chain from three to six carbons, the gelation time …
Number of citations: 9 pubs.acs.org
S Terashima, N Tanno, K Koga - Tetrahedron Letters, 1980 - Elsevier
Asymmetric reduction of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene(3) with lithium aluminum hydride partially decomposed with (−)-N-methylephedrine and N-ethylaniline was …
Number of citations: 57 www.sciencedirect.com
FA Davis, A Kumar, BC Chen - Tetrahedron letters, 1991 - Elsevier
A HIGHLY ENANTIOSELECTIVE SYNTHESIS OF (R)-(-)-2-ACETYL-5,8- DIMETHOXY-1,2,3,4-TETRAHYDRO-2-NAPHTHOL. A KEY INTERMEDIATE IN THE Page 1 Tetrahedron Lmers. Vo132, No.7, pp 867-870, 1991 …
Number of citations: 41 www.sciencedirect.com
M Sodeoka, T Iimori, M Shibasaki - Tetrahedron letters, 1985 - Elsevier
A method for the stereospecific synthesis of exo-allylic alcohols with trisubstituents is described. Using this methodology in combination with Sharpless catalytic asymmetric epoxidation, …
Number of citations: 48 www.sciencedirect.com
M Suzuki, Y Kimura, S Terashima - Chemistry Letters, 1985 - journal.csj.jp
The bromolactonization of the (−)-acetals prepared from readily available 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene and (1R,2R)-(+)-tartaric acid diamide derivatives was found to …
Number of citations: 22 www.journal.csj.jp
S Terashima, N Tanno, K Koga - Tetrahedron Letters, 1980 - Elsevier
Tetrahedron Letters V01.21, pP2744-2752 A NOVEL SYNTHESIS OF (+)-E-ACETYL-5,8-DIMETHOXY-1,2,3,4-TETRAHYORO-2-NAPHTHOL, A KEY INT Page 1 Tetrahedron Letters V01.21, pP2744-2752 Q Pergamon Press Ltd. 1980 …
Number of citations: 23 www.sciencedirect.com
J Goldenson, S Sass - Analytical Chemistry, 1947 - ACS Publications
DISCUSSION In general, recoveries of 97 to 98% were obtained by the opti-mum procedure. These slightly low recoveries, as mentioned above, are thought to be due mainly to the …
Number of citations: 0 pubs.acs.org
AVR Rao, VH Deshpande, NL Reddy - Tetrahedron Letters, 1982 - Elsevier
Metal ammonia reduction of 2-acetyl-5,8-dimethoxynaphthalene gave 2-acetyl-5, 8-dimethoxy-1,2,3,4-tetrahydronaphthalene which was converted to 2-acetyl-5,8-dimethoxy- 1,2,3,4-…
Number of citations: 17 www.sciencedirect.com
HJ Dauben Jr, BC McKusick… - Journal of the American …, 1948 - ACS Publications
In connection with studies concerned with physiological action, it has been shown that the halogen-metal interconversion reaction can be used for the preparation of organolithium …
Number of citations: 8 pubs.acs.org

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